molecular formula C15H18N4O2 B12630632 N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea CAS No. 918907-30-9

N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea

Cat. No.: B12630632
CAS No.: 918907-30-9
M. Wt: 286.33 g/mol
InChI Key: OPRCQQGUKWWKJM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the cyclopentyl and phenyl groups adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is unique due to its specific structural features, such as the cyclopentyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its environmentally friendly synthesis and diverse applications in various fields further highlight its uniqueness.

Properties

CAS No.

918907-30-9

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

1-cyclopentyl-3-(5-oxo-1-phenyl-4H-pyrazol-3-yl)urea

InChI

InChI=1S/C15H18N4O2/c20-14-10-13(17-15(21)16-11-6-4-5-7-11)18-19(14)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H2,16,17,18,21)

InChI Key

OPRCQQGUKWWKJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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